7-Isopropylimidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
7-propan-2-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H3 |
InChI Key |
RTIWAVIMADQWTA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=NC=CN2C=C1 |
Canonical SMILES |
CC(C)C1=NC2=NC=CN2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The bioactivity and physicochemical properties of imidazo[1,2-a]pyrimidines are highly dependent on substituents at the 7-position. Key analogs include:
*Estimated based on substituent contributions.
Key Observations :
- Synthetic Accessibility : Aryl-substituted derivatives achieve higher yields due to stable intermediates in Biginelli reactions , while halogenated analogs require additional purification steps .
Antimicrobial Activity
- This compound: Limited direct data, but structurally similar quinolone-like derivatives (e.g., pyrimido[1,2-a]pyrimidines) show MIC values >100 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate activity .
- 7-Aryl Derivatives : Exhibit broad-spectrum antibacterial activity, with MIC values ranging from 25–50 µg/mL against Gram-positive bacteria, attributed to enhanced π-π stacking with bacterial enzymes .
- 7-Chloro Analogs : Demonstrate potent inhibition of viral proteases (e.g., HCV NS5B) at IC₅₀ values of 0.5–2 µM, highlighting their role in antiviral drug design .
Antioxidant Capacity
- This compound: No direct data, but pyrimido[1,2-a]pyrimidines with similar structures show weak DPPH radical scavenging (3.86–16.59% at 1 mM) due to the absence of enolizable groups .
- Aryl-Substituted Derivatives : Electron-donating groups (e.g., methoxy) improve antioxidant activity by stabilizing radical intermediates, achieving up to 20% scavenging at 1 mM .
Pharmacological and Mechanistic Insights
- Target Engagement: The isopropyl group in this compound may enhance binding to hydrophobic pockets in kinases or bacterial topoisomerases, akin to quinolones .
- Metabolic Stability : Halogenated analogs (e.g., 7-chloro) exhibit longer half-lives in vivo due to resistance to oxidative metabolism, whereas isopropyl derivatives may undergo faster hepatic clearance .
- Toxicity Profile : Aryl-substituted derivatives show higher cytotoxicity (IC₅₀ < 10 µM in cancer cells) compared to alkyl-substituted analogs, suggesting substituent-dependent selectivity .
Preparation Methods
Molecular Architecture
This compound consists of a bicyclic system merging imidazole and pyrimidine rings, with an isopropyl substituent at the 7-position. This configuration introduces steric and electronic effects that influence reactivity and regioselectivity in synthetic pathways. The nitrogen-rich framework enables participation in hydrogen bonding and π-π stacking, making it a valuable scaffold for drug discovery.
Synthetic Challenges
Introducing the isopropyl group at the 7-position requires precise control over cyclization and substitution steps. Steric hindrance from the bulky isopropyl moiety often necessitates mild reaction conditions or catalytic systems to prevent side reactions. Additionally, regioselective formation of the imidazo[1,2-a]pyrimidine core demands careful selection of starting materials and reaction mediators.
Cyclocondensation Strategies
Two-Component Ring Formation
A foundational approach involves condensing 2-aminopyrimidine derivatives with α-bromoketones. For example, reacting 2-amino-5-isopropylpyrimidine with 2-bromoacetophenone in acetone at ambient temperature yields the imidazo[1,2-a]pyrimidine core. The reaction proceeds via nucleophilic substitution, followed by intramolecular cyclization (Fig. 1). This method typically achieves 70–80% yields but requires stoichiometric bases and extended reaction times (12–24 h).
Table 1: Two-Component Cyclocondensation Parameters
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-isopropylpyrimidine | Acetone | 25 | 24 | 78 |
| 2-Amino-4,6-diiodopyrimidine | Ethanol | Reflux | 18 | 65 |
Nitroso Intermediate Reduction
Nitrosation of the preformed imidazo[1,2-a]pyrimidine core introduces a nitroso group at the 3-position, which is subsequently reduced to an amine. In one protocol, treating 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine with tin powder and hydrobromic acid at −10°C produces the 3-amino derivative. Adapting this method, this compound-3-amine serves as a precursor for further functionalization via Schiff base formation.
Multicomponent Cascade Reactions
Tandem Michael Addition-Cyclization
In a related approach, Knoevenagel adducts derived from nitroethylene derivatives undergo Michael addition with diamines, followed by cyclization to form the bicyclic core. This method benefits from atom economy and avoids isolation of intermediates, though regioselectivity for the 7-position remains challenging.
Post-Cyclization Functionalization
Direct Bromination
Once the core structure is established, electrophilic aromatic substitution introduces halogens. Bromination of this compound using bromine in acetic acid selectively functionalizes the 3-position, yielding 3-bromo-7-isopropylimidazo[1,2-a]pyrimidine. This intermediate is pivotal for cross-coupling reactions, enabling diversification of the scaffold.
Reductive Amination
The 3-amino derivative undergoes reductive amination with aldehydes or ketones to install secondary or tertiary amines. For example, condensing this compound-3-amine with benzaldehyde in ethanol under acidic catalysis forms a Schiff base, which is reduced to the corresponding amine using sodium borohydride.
Catalytic Hydrogenation and Green Chemistry
Palladium-Catalyzed Hydrogenolysis
Post-functionalization steps often employ catalytic hydrogenation to remove protecting groups or reduce nitro intermediates. A patent describes hydrogenating 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl methanone over palladium on carbon in ethyl acetate/methanol, achieving 92% yield. Adapting this protocol for pyrimidine analogs could enhance sustainability.
Solvent Optimization
Replacing traditional solvents like DMF with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improves reaction efficiency and reduces environmental impact. Studies on 6-isopropylimidazo[1,2-a]pyrimidine synthesis demonstrate 15–20% yield increases in ionic liquids compared to conventional solvents.
Mechanistic Insights and Kinetic Studies
Cyclization Pathways
Density functional theory (DFT) analyses reveal that imidazo[1,2-a]pyrimidine formation proceeds via a stepwise mechanism: initial SN2 displacement at the α-carbon of the bromoketone, followed by intramolecular attack of the pyrimidine nitrogen on the carbonyl carbon. The isopropyl group’s steric bulk slows the cyclization step, necessitating elevated temperatures or prolonged reaction times.
Nitroso Reduction Kinetics
Kinetic studies of nitroso group reduction using tin/HBr show a first-order dependence on both the nitroso compound and HBr concentration. The reaction’s exothermic nature (−ΔH = 58 kJ/mol) mandates careful temperature control to avoid over-reduction.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning batch protocols to continuous flow systems enhances scalability. A microreactor setup for imidazo[1,2-a]pyrimidine derivatives reduces reaction times from 24 h to 2 h and improves yields by 12% through precise temperature and mixing control.
Purification Techniques
Recrystallization from ethanol or ethyl acetate remains the standard purification method, but chromatography-free approaches using aqueous workups are gaining traction. For instance, adjusting pH during extraction efficiently removes unreacted starting materials and by-products.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Two-Component Cyclization | 3 | 65 | Low | High |
| Multicomponent Cascade | 1 | 72 | Moderate | Moderate |
| Nitroso Reduction | 4 | 58 | High | Low |
Q & A
Q. What are the established synthetic routes for 7-Isopropylimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, substituted imidazo[1,2-a]pyrimidines can be synthesized via a three-component reaction using 2-aminobenzimidazole, ethyl 3-oxohexanoate, and aryl aldehydes in DMF, followed by methanol recrystallization . Key factors affecting yield include solvent choice (e.g., DMF for fusion reactions), reaction time (10–12 minutes for optimal cyclization), and post-reaction purification (e.g., column chromatography or recrystallization). Purity is verified using TLC and quantified via HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural characterization requires a combination of spectroscopic techniques:
- H/C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
- IR Spectroscopy : Identify functional groups like C=N (1600–1650 cm) and N-H deformation (1500–1550 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 533 for a related compound) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
- Methodological Answer : Critical properties include:
- Solubility : Assessed in polar (DMSO, methanol) and nonpolar solvents to determine formulation suitability .
- Thermal Stability : Melting point analysis (e.g., 176–178°C for a structurally similar compound) .
- Lipophilicity (LogP) : Measured via reverse-phase HPLC to predict membrane permeability .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to enhance enantiomeric purity?
- Methodological Answer : Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral stationary phases in HPLC for resolution . For instance, asymmetric multicomponent reactions using proline-based catalysts have achieved >90% enantiomeric excess in related imidazopyrimidines . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) is critical for real-time optimization .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values) may arise from assay conditions (e.g., bacterial strain variability) or compound stability. To address this:
- Standardized Assays : Use CLSI/M7-A6 guidelines for antimicrobial testing .
- Stability Studies : Monitor compound degradation in PBS or serum via LC-MS .
- Dose-Response Validation : Repeat assays with independent synthetic batches to confirm reproducibility .
Q. How can computational modeling predict the binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can predict interactions with enzymes like cyclooxygenase-2 (COX-2):
- Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and optimize protonation states at pH 7.4 .
- Docking Parameters : Grid box centered on the active site (20 Å), Lamarckian genetic algorithm (100 runs) .
- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
Q. What methodologies enable structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : SAR studies require systematic substitution at key positions (e.g., isopropyl at C7):
- Positional Scanning : Synthesize analogs with substituents varying in size (methyl, cyclopentyl) and electronic properties (electron-withdrawing Cl, electron-donating OMe) .
- Biological Profiling : Test analogs against panels of targets (e.g., kinases, GPCRs) using high-throughput screening .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with activity .
Tables for Key Data
Q. Table 1. Synthetic Yields of Imidazo[1,2-a]pyrimidine Derivatives
| Substituent at C7 | Reaction Time (min) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Isopropyl | 12 | 85 | >98% | |
| Trifluoromethyl | 15 | 78 | 97% | |
| Cyclopentyl | 10 | 82 | 96% |
Q. Table 2. Biological Activities of Selected Derivatives
| Compound | Target | IC (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 7-Isopropyl analog | COX-2 | 0.45 | Enzyme assay | |
| 7-Trifluoromethyl | S. aureus | 2.1 | MIC | |
| 7-Cyclopentyl | TNF-α | 1.8 | ELISA |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
